
MC-VC-Pab-NH2 tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-VC-Pab-NH2 trifluoroacetic acid (tfa) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted cancer therapy by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The cleavable nature of MC-VC-Pab-NH2 trifluoroacetic acid allows for the release of the cytotoxic drug within the target cells, thereby minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pab-NH2 trifluoroacetic acid involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to introduce the cleavable linker. The general synthetic route includes:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation and coupling reactions.
Functionalization: The core structure is then functionalized with various chemical groups to introduce the cleavable linker.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of MC-VC-Pab-NH2 trifluoroacetic acid involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Automation: Automated systems are employed to monitor and control the reaction conditions, ensuring reproducibility and efficiency
Analyse Chemischer Reaktionen
Types of Reactions
MC-VC-Pab-NH2 trifluoroacetic acid undergoes various chemical reactions, including:
Cleavage Reactions: The cleavable linker is designed to be cleaved under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Cleavage Reactions: Common reagents include acids or enzymes that specifically target the cleavable linker.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include the cleaved linker and the functionalized core structure, which can then be further modified or used in the synthesis of ADCs .
Wissenschaftliche Forschungsanwendungen
MC-VC-Pab-NH2 trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of targeted drug delivery systems and their interactions with biological systems.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of ADCs for pharmaceutical applications, contributing to the advancement of targeted therapies
Wirkmechanismus
MC-VC-Pab-NH2 trifluoroacetic acid exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through receptor-mediated endocytosis.
Cleavage: The cleavable linker is cleaved under specific conditions, releasing the cytotoxic drug within the cancer cell.
Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
Vergleich Mit ähnlichen Verbindungen
MC-VC-Pab-NH2 trifluoroacetic acid is unique in its cleavable nature, which allows for targeted drug delivery. Similar compounds include:
MC-VC-Pab-NH2: A non-cleavable version of the linker.
MC-VC-PABC-MMAE: A similar cleavable linker used in the synthesis of ADCs with monomethyl auristatin E (MMAE) as the cytotoxic drug.
MC-VC-PABC: Another cleavable linker used in ADC synthesis
MC-VC-Pab-NH2 trifluoroacetic acid stands out due to its specific cleavage mechanism and its application in targeted cancer therapies, making it a valuable tool in the development of advanced therapeutic agents.
Eigenschaften
Molekularformel |
C33H47F3N8O10 |
|---|---|
Molekulargewicht |
772.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1 |
InChI-Schlüssel |
VRAGHKSLZZJHCO-QAVRJCAVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
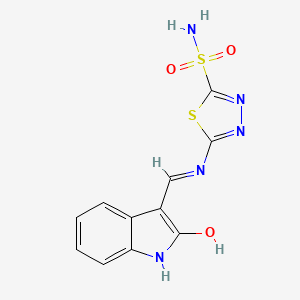
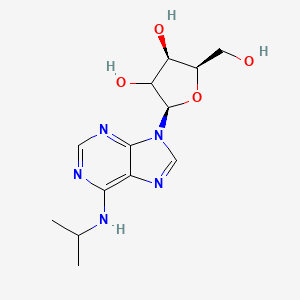
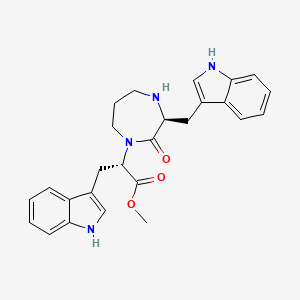
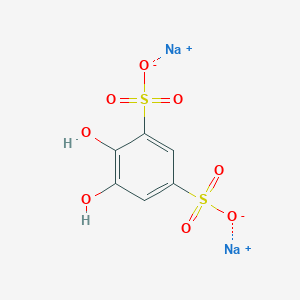


![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
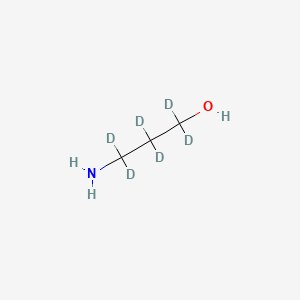
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
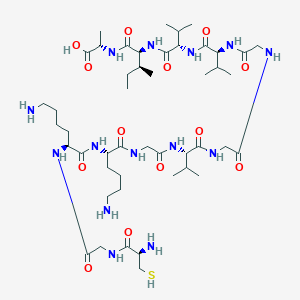
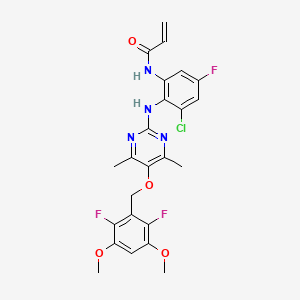
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
